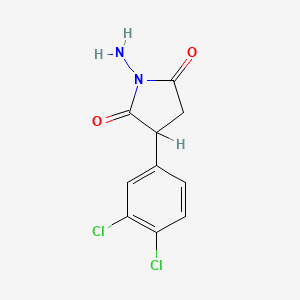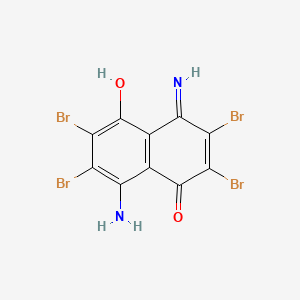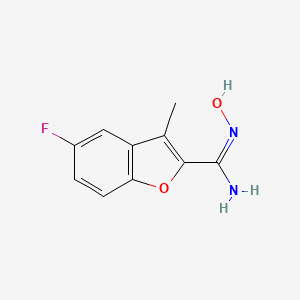
2-Benzofurancarboximidamide, 5-fluoro-N-hydroxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a carboximidamide group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: The reduction of the nitro group to an amino group using a suitable reducing agent such as iron powder or tin chloride.
Cyclization: The cyclization of the resulting amino compound to form the benzofuran ring.
Carboximidamide Formation: The conversion of the carboxylic acid group to a carboximidamide group using reagents like ammonium chloride and a dehydrating agent.
Industrial Production Methods
Industrial production of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous-flow reactors for nitration and reduction steps, as well as the development of more efficient catalysts for cyclization and hydroxylation reactions.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboximidamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 5-Fluoro-3-methyl-2-benzofurancarboxamide.
Reduction: Formation of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboxamide.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The carboximidamide group can participate in electrostatic interactions with charged residues, leading to inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-methylbenzoic acid: A precursor in the synthesis of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide.
5-Fluoro-2-methyl-3-nitrobenzoic acid: An intermediate in the synthetic route.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with similar fluorine substitution and biological activities.
Uniqueness
5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity, while the hydroxy and carboximidamide groups provide additional sites for interaction with molecular targets.
Propiedades
Número CAS |
84748-02-7 |
|---|---|
Fórmula molecular |
C10H9FN2O2 |
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
5-fluoro-N'-hydroxy-3-methyl-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C10H9FN2O2/c1-5-7-4-6(11)2-3-8(7)15-9(5)10(12)13-14/h2-4,14H,1H3,(H2,12,13) |
Clave InChI |
OIDAHYUPZPGCOW-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(OC2=C1C=C(C=C2)F)/C(=N\O)/N |
SMILES canónico |
CC1=C(OC2=C1C=C(C=C2)F)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



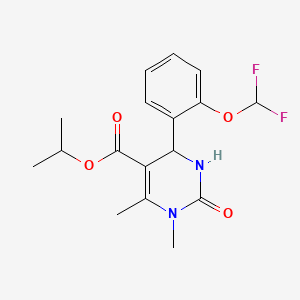

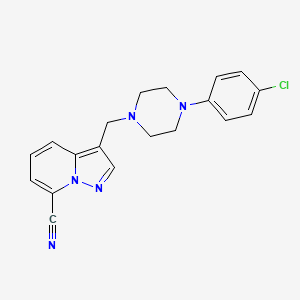
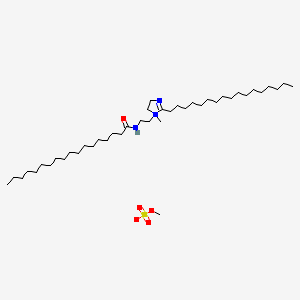
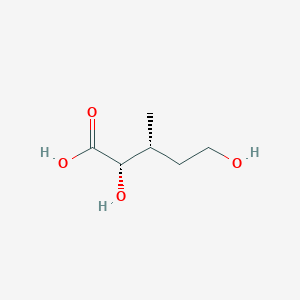
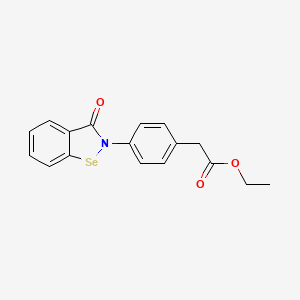

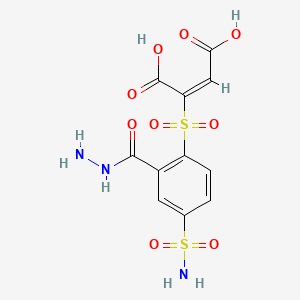
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)


